molecular formula C10H18N2 B1330037 1-Heptyl-1H-imidazole CAS No. 53657-09-3

1-Heptyl-1H-imidazole

Cat. No. B1330037
CAS RN: 53657-09-3
M. Wt: 166.26 g/mol
InChI Key: NQQMTFKCFYHSBJ-UHFFFAOYSA-N
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Description

1-Heptyl-1H-imidazole is an organic compound with the molecular formula C10H18N2 . It belongs to the class of imidazoles, which are aromatic heterocyclic compounds. It is a colorless to light yellow liquid with a special herb aroma . This compound is mainly used as a chemical reagent and is widely used in organic synthesis, medicine, pesticide, and other fields .


Molecular Structure Analysis

The molecular structure of 1-Heptyl-1H-imidazole consists of a five-membered ring containing three carbon atoms and two nitrogen atoms . The exact structural details specific to 1-Heptyl-1H-imidazole were not found in the retrieved papers.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Heptyl-1H-imidazole were not found in the retrieved papers, imidazole compounds are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

1-Heptyl-1H-imidazole has an average mass of 166.263 Da . It is a colorless to light yellow liquid with a special herb aroma . More specific physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

1. Imidazole-Based Medicinal Chemistry

Imidazole rings, including 1-Heptyl-1H-imidazole, are crucial in medicinal chemistry due to their structural features and electron-rich characteristics. These rings bind effectively with enzymes and receptors, showcasing broad bioactivities. Imidazole derivatives are extensively used in clinical drugs for treating various diseases due to their high therapeutic potency. They have applications across anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral agents, and in diagnostics and pathology (Zhang et al., 2014).

2. Synthesis and Pharmacological Evaluation

1-Heptyl-1H-imidazole derivatives have been synthesized and evaluated for their biological activity. Studies have shown a clear structure-activity relationship, with certain modifications resulting in hormonal activity and increased antiproliferative effects against human breast cancer cell lines. They also exhibit inhibitory effects on cyclooxygenase enzymes, suggesting their role in the arachidonic acid cascade (Wiglenda et al., 2005).

3. Synthesis of Imidazole Derivatives

Research has been conducted on the regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation. This synthesis method supports a mechanism involving an electrophilic attack on the imidazole ring and has resulted in compounds showing significant cytotoxic activity against human tumor cell lines (Bellina et al., 2005).

4. Antimicrobial Applications

Imidazole drugs, including those with the 1-Heptyl-1H-imidazole structure, have broad applications in antimicrobial therapy. Their structural and pharmacokinetic characteristics enhance their effectiveness in treating microbial infections (Narwal et al., 2012).

5. Applications in Material Science

1-Heptyl-1H-imidazole and its derivatives have been utilized in the formation of one-dimensional anhydrous proton-conducting channels in metallo-supramolecular polymers, indicating their potential in material science applications like high-temperature proton conductors (Chakraborty et al., 2017).

Safety And Hazards

While specific safety and hazard information for 1-Heptyl-1H-imidazole was not found in the retrieved papers, imidazole compounds can cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

Imidazole compounds, including 1-Heptyl-1H-imidazole, have gained attention in scientific research due to their unique properties and potential applications in various fields. Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles , and the design of future generation novel and potent imidazole-containing drugs .

properties

IUPAC Name

1-heptylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-2-3-4-5-6-8-12-9-7-11-10-12/h7,9-10H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQMTFKCFYHSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201892
Record name 1H-Imidazole, 1-heptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Heptyl-1H-imidazole

CAS RN

53657-09-3
Record name 1H-Imidazole, 1-heptyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 1-heptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Z Ruzi, L Nie, K Bozorov, J Zhao… - Archiv der …, 2021 - Wiley Online Library
A series of 5‐amino‐1‐N‐substituted‐imidazole‐4‐carboxylate building blocks was synthesized and assayed for their antiproliferative potential against human cancer cell lines, …
Number of citations: 11 onlinelibrary.wiley.com
R Wang, C Chen, X Zhang, C Zhang… - Journal of medicinal …, 2015 - ACS Publications
Forty-three 1,5-diheteroaryl-1,4-pentadien-3-ones were designed as potential curcumin mimics, structurally featuring a central five-carbon dienone linker and two identical nitrogen-…
Number of citations: 56 pubs.acs.org
L Zhang, Y Ge, QM Wang, CH Zhou - Bioorganic Chemistry, 2019 - Elsevier
A series of imidazole flavonoids as new type of protein tyrosine phosphatase inhibitors were synthesized and characterized. Most of them gave potent protein phosphatase 1B (PTP1B) …
Number of citations: 6 www.sciencedirect.com
W Xu, H Cao, G Ren, H Xie, J Huang, S Li - Applied microbiology and …, 2014 - Springer
… After removing the solvent under vacuum, the residue was purified by flash chromatography (SiO 2 , petroleum ether/ethyl acetate = 5:1 as eluent) to afford 1-heptyl-1H-imidazole 1. …
Number of citations: 12 link.springer.com
RY Han, Y Ge, L Zhang, QM Wang - Medicinal Chemistry, 2020 - ingentaconnect.com
Background: Protein tyrosine phosphatases 1B are considered to be a desirable validated target for therapeutic development of type II diabetes and obesity. Methods: A new series of …
Number of citations: 2 www.ingentaconnect.com
EA Zauer - … in Chemical Engineering (Formerly Recent Patents …, 2017 - ingentaconnect.com
Background and Objective: For the alkyl and aryl derivatives of five-membered nitrogen-containing heterocyclic compounds a good correlation has been found between the …
Number of citations: 2 www.ingentaconnect.com

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